molecular formula C14H21NO2S B159132 MoTP CAS No. 57055-82-0

MoTP

Cat. No.: B159132
CAS No.: 57055-82-0
M. Wt: 267.39 g/mol
InChI Key: YHKNLUTUXZDOQI-UHFFFAOYSA-N
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Scientific Research Applications

(2-morpholinobutyl)-4-thiophenol has a wide range of scientific research applications:

    Developmental Biology: It is used to study the mechanisms of melanocyte ablation and regeneration in zebrafish larvae.

    Regenerative Medicine: The compound helps in understanding the role of melanocyte precursors or stem cells in tissue regeneration.

    Chemical Biology: It serves as a tool to investigate the role of tyrosinase activity in melanocyte toxicity.

    Pharmacology: Potential applications in developing treatments for conditions involving melanocyte dysfunction.

Mechanism of Action

Target of Action

MoTP, also known as 4-(4-morpholin-4-ylbutylsulfanyl)phenol, primarily targets melanocytes in zebrafish . Melanocytes are cells that produce melanin, the pigment responsible for the color of skin, hair, and eyes. In particular, this compound targets melanoblasts and newly formed melanocytes, which have high tyrosinase activity .

Mode of Action

This compound is converted to a cytotoxin in cells with high tyrosinase activity . Tyrosinase is an enzyme that is crucial for the production of melanin. The cytotoxic effect of this compound leads to the ablation of melanocytes . This means that the melanocytes are destroyed, leading to a loss of pigmentation.

Biochemical Pathways

It is known that the compound’s cytotoxic effect is dependent on the activity of the enzyme tyrosinase . This suggests that this compound may interfere with the melanogenesis pathway, which involves the conversion of the amino acid tyrosine to melanin via a series of enzymatic reactions catalyzed by tyrosinase.

Result of Action

The primary result of this compound’s action is the ablation of melanocytes in zebrafish . This leads to a loss of pigmentation, as melanocytes are responsible for producing melanin. Following the wash-out of this compound, regeneration occurs through the proliferation of melanocyte stem cells .

Action Environment

For instance, the storage conditions for this compound are recommended to be at -20°C in a desiccated environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholinobutyl)-4-thiophenol involves the reaction of 4-thiophenol with 2-chlorobutane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain pure (2-morpholinobutyl)-4-thiophenol .

Industrial Production Methods

While specific industrial production methods for (2-morpholinobutyl)-4-thiophenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-morpholinobutyl)-4-thiophenol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles due to the presence of the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

    Addition: Electrophiles such as alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Substituted morpholine derivatives.

    Addition: Alkylated thiophenol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-morpholinobutyl)-4-thiophenol is unique due to its specific action on melanocytes and its dependence on tyrosinase activity. This specificity makes it a valuable tool in developmental biology and regenerative studies, distinguishing it from other compounds that may have broader or less targeted effects.

Properties

IUPAC Name

4-(4-morpholin-4-ylbutylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15/h3-6,16H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKNLUTUXZDOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCSC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389177
Record name 4-(4-Morpholinobutylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57055-82-0
Record name 4-(4-Morpholinobutylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (2-Morpholinobutyl)-4-thiophenol (MoTP) is a small molecule that specifically ablates zebrafish larval melanocytes and melanoblasts []. This melanocytotoxicity is dependent on tyrosinase activity, an enzyme found in melanocytes, which converts this compound to cytotoxic quinone species [].

A: ErbB signaling, specifically through the erbb3b receptor tyrosine kinase, is crucial for establishing the adult melanocyte stem cells (MSCs) responsible for regeneration after this compound-induced ablation []. While embryonic melanocytes develop normally, both erbb3b mutants and wild-type fish treated with the ErbB inhibitor AG1478 fail to regenerate melanocytes []. This suggests distinct origins for embryonic and regeneration melanocytes.

A: Yes, overexpressing the Kit ligand, kitla, in transgenic larvae can rescue AG1478-blocked regeneration, suggesting that ErbB signaling likely acts upstream of Kit signaling in promoting MSC progression and specification [].

A: MotPS is a stator complex found in the flagellar motor of bacteria like Bacillus subtilis, functioning alongside the H+-driven MotAB stator [, ]. MotPS utilizes a Na+ gradient for energy and contributes significantly to motility under specific conditions such as elevated pH, high Na+ concentrations, and high viscosity environments [, , ].

A: While not essential for swimming motility, MotPS is crucial for efficient biofilm maturation in Bacillus subtilis []. Although MotPS depletion doesn't significantly delay biofilm initiation, it reduces the number of viable cells within the mature biofilm []. This suggests that MotPS-dependent motility is important for maintaining cell viability within the biofilm structure, especially in high viscosity conditions where MotPS outcompetes MotAB [].

A: Yes, research on the alkaliphilic bacterium Bacillus alcalophilus revealed that its MotPS complex can utilize not only Na+ but also K+ and Rb+ as coupling ions for flagellar rotation []. Interestingly, a single mutation in the BA-MotS subunit can abolish K+ and Rb+ usage, converting BA-MotPS to a Na+-specific stator [].

A: Conserved charged residues within the cytoplasmic loops of MotA and this compound are essential for flagellar rotation in Bacillus subtilis []. Site-directed mutagenesis studies revealed that mutations in these residues, particularly MotA-E98, MotA-E102, this compound-R94, this compound-K95, and this compound-E107, significantly impair motility []. These residues are thought to interact with conserved charged residues in the rotor protein FliG, facilitating torque generation [].

A: The this compound subunit plays a critical role in determining the ion selectivity of the flagellar motor, particularly for K+ []. Studies using chimeric stators, combining subunits from Na+-coupled and Na+/K+-coupled motors, showed that the presence of the this compound subunit conferred the ability to utilize K+ as a coupling ion [].

A: High-speed atomic force microscopy revealed that Na+ binding induces a conformational change in the MotPS complex, specifically in the peptidoglycan-binding (PGB) domain of the MotS subunit []. This Na+-induced folding and dimerization of the PGB domain allows the MotPS complex to bind to the peptidoglycan layer and assemble into a functional motor unit [].

A: The research describes mononuclear and binuclear molybdenum complexes with the general formula [this compound(NO)X(L-L)] and [{(NO)this compoundX}2(L-L)] respectively []. In these formulae:

  • L-L represents a bidentate ligand, typically a bipyridine derivative (e.g., 3,3'-bipyridine, 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane) or a polyene chain [].

A: The Mo-N(pyridyl) bond distances in these complexes, typically around 2.196 Å, are longer than those observed in related amide complexes []. This suggests a weaker degree of π bonding between the molybdenum center and the pyridyl nitrogen compared to the amide nitrogen [].

A: Cyclic voltammetry studies showed that monometallic molybdenum complexes typically exhibit a single one-electron reduction process, while their bimetallic counterparts display two distinct one-electron reduction events []. This difference arises from the electronic communication between the two molybdenum centers in the bimetallic complexes [].

A: Research has shown that molybdenum complexes of the type this compound(NO)(DMAP)(η2-ligand) can undergo ligand exchange reactions, where DMAP is 4-(dimethylamino)pyridine and the η2-ligand can be an alkene, ketone, or arene []. For instance, an oxidant-initiated substitution process allows for alkene-to-ketone exchange, catalyzed by metallocene oxidants like ferrocenium or cobaltocenium [].

A: The chiral α-pinene ligand plays a crucial role in controlling the enantioselectivity of substitution reactions at the molybdenum center []. For example, the (RMo,R)-MoTp(NO)(DMAP)(η2-α-pinene) complex can be converted to the enantioenriched (S)-MoTp(NO)(DMAP)(I) complex with high enantiomeric ratios (er = 99:1) []. This chirality transfer from α-pinene to the molybdenum center allows for the synthesis of other enantioenriched molybdenum complexes and organic molecules [].

A: MOTPs are mathematical optimization problems that involve transporting goods from multiple sources to multiple destinations while considering various conflicting objectives like cost, delivery time, unfulfilled demand, and environmental impact [, , , , , ].

A: Various approaches exist for solving MOTPs, including goal programming (GP) [, ], revised multi-choice goal programming (RMCGP) [], utility function approaches [], conic scalarization functions (CSF) [], and fuzzy DEA (FFDEA) methods []. These methods aim to find optimal solutions that balance conflicting objectives and address uncertainties in parameters such as supply, demand, and transportation costs.

A: Real-world transportation scenarios often involve uncertainty in parameters like supply, demand, and cost. This uncertainty makes traditional linear programming methods inadequate []. Addressing this uncertainty requires using techniques like interval-valued parameters [, ], chance-constrained programming [], and fuzzy multi-choice goal programming [], allowing for more robust solutions in practical applications.

A: MOTPs can incorporate environmental considerations like minimizing pollution as an objective alongside traditional factors like cost and time []. This allows decision-makers to assess trade-offs between economic and environmental goals, promoting sustainability in transportation planning. For example, a study utilized this compound to optimize transportation time and cost while minimizing environmental impact, showcasing its applicability in sustainable development [].

A: Spectroscopic data, including IR, 1H NMR, and FAB mass spectrometry, have been used to characterize oxo-bridged (haloarylimido)[tris(3,5-dimethylpyrazolyl)borato]molybdenum(V) complexes [, , , , , ]. These techniques provide information on the molecular structure and bonding within the complexes.

A: Research suggests that a mononuclear molybdenum complex with the formula [this compound*(NO)I(X)], where X is 1,4-bis(pyridin-4-ylethynyl)benzene, exhibits promising photoelectrochemical properties when sensitized on TiO2 electrodes []. This complex generated a positive photoinduced current in a basic electrolyte solution, indicating its potential as a photosensitizer for direct water splitting applications [].

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